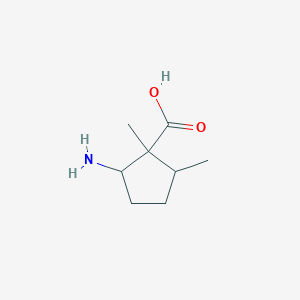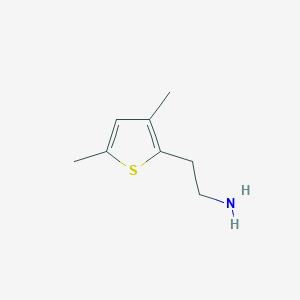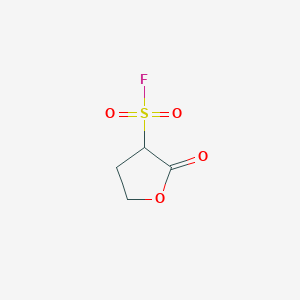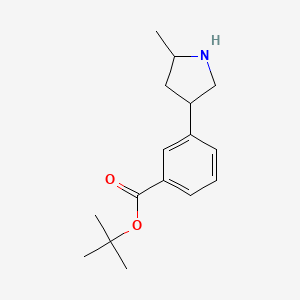
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate: is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyrrolidin-3-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of 3-(5-methylpyrrolidin-3-yl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated benzoates
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a probe for investigating biochemical pathways involving esterases and other hydrolytic enzymes .
Medicine: Its unique structure allows for the modulation of pharmacokinetic properties such as solubility and bioavailability .
Industry: this compound is employed in the production of specialty chemicals and as a precursor for the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate involves its hydrolysis by esterases to release the active 3-(5-methylpyrrolidin-3-yl)benzoic acid. This acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate
- tert-Butyl 3-(3-methylpyridin-2-yl)benzoate
- tert-Butyl 3-((3-iodo-5-methylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is unique due to the specific positioning of the 5-methylpyrrolidin-3-yl group on the benzoate moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate has the pyrrolidine group attached at a different position, leading to variations in reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H23NO2 |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3 |
InChI-Schlüssel |
NBAXRWDQUWVFSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


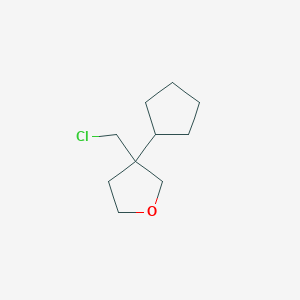
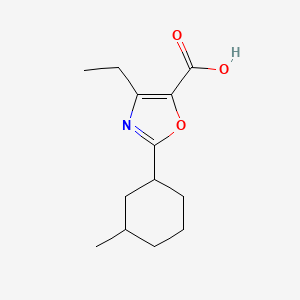

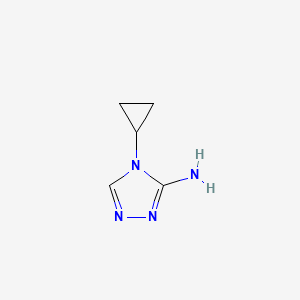
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)

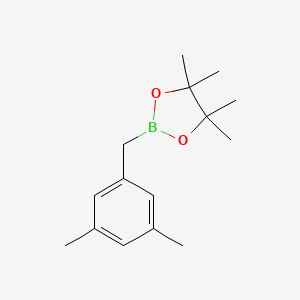
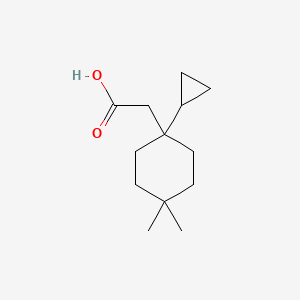
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)

